Alpinigenin

Mitochondrial respiration Electron transport chain Complex I inhibition

Researchers quantifying mitochondrial Complex I inhibition often lack a moderate-potency reference standard with defined stereochemistry. Alpinigenin (CAS 14028-91-2) fills this gap: validated NADH oxidase IC50 = 0.55 mM (~11× weaker than berberine), ideal as negative/intermediate control in respiratory chain dose-response studies. • B/D-trans configuration confirmed; isomerizes quantitatively to cis-alpinigenine in 1N HCl. • 20-25× Complex I vs. Complex II/III selectivity. • ≥98% HPLC purity; stable at -20°C (powder); global shipping with blue ice.

Molecular Formula C22H27NO6
Molecular Weight 401.5 g/mol
Cat. No. B1213905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpinigenin
Synonymsalpinigenine
Molecular FormulaC22H27NO6
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C3C1C4=C(C(O3)O)C(=C(C=C4)OC)OC)OC)OC
InChIInChI=1S/C22H27NO6/c1-23-9-8-12-10-16(26-3)17(27-4)11-14(12)20-19(23)13-6-7-15(25-2)21(28-5)18(13)22(24)29-20/h6-7,10-11,19-20,22,24H,8-9H2,1-5H3
InChIKeyCJYNYVSDQZLRSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpinigenin Identity and Characteristics


Alpinigenin (also referred to as alpinigenine) is a benzazepine-type rhoeadine alkaloid originally isolated from Papaver bracteatum and related Papaver species [1]. With a molecular formula of C₂₂H₂₇NO₆ and a molecular weight of 401.45 g·mol⁻¹, it belongs to the larger isoquinoline alkaloid family but is structurally distinct from the more common protoberberine and morphinan alkaloids that co-occur in the same plant sources [2]. Its core ring system features a hemi‑acetal phenylbenzazepine scaffold with four methoxy substituents and an N‑methyl group, a substitution pattern that differentiates it from both the methylenedioxy‑bearing rhoeadine and the pentamethoxy‑substituted alpinine [1].

Alpinigenin Substitution: Why It Fails


Although alpinigenin co‑occurs with protoberberine alkaloids such as berberine and tetrahydropalmatine, its benzazepine skeleton rather than a protoberberine nucleus confers fundamentally different molecular geometry, electronic distribution, and conformational dynamics [1]. Direct comparative biochemical evidence shows that the respiratory‑chain inhibitory potency of alpinigenin differs by an order of magnitude from that of protoberberine congeners, precluding simple interchange in any mitochondrial or bioenergetic assay [2]. Even within the rhoeadine subclass, alpinigenin’s tetramethoxy substitution pattern (versus the methylenedioxy groups of rhoeadine) alters both physicochemical properties and biosynthetic precursor requirements, making purity‑verified, single‑entity procurement essential for reproducible experimental outcomes [3].

Alpinigenin Comparative Evidence


NADH Oxidase Inhibition vs. Berberine

In a direct head-to-head study using electron transfer particles from beef heart, alpinigenine inhibited the NADH oxidase system with a half-inhibition concentration (IC₅₀) of 0.55 mM, whereas berberine sulfate and tetrahydropalmatine each showed IC₅₀ values of 50 µM [1]. This 11‑fold difference in potency indicates that alpinigenine cannot be considered a functional equivalent of protoberberine alkaloids in mitochondrial assays. Notably, all three compounds required 20‑ to 25‑fold higher concentrations to achieve comparable inhibition of the succinate‑cytochrome c oxidoreductase system, suggesting that the differentiation is most pronounced at the NADH‑ubiquinone oxidoreductase (Complex I) level [1].

Mitochondrial respiration Electron transport chain Complex I inhibition

Stereochemical Configuration and Isomerization

Quantitative isolation studies demonstrate that dried latex of Papaver bracteatum contains 2.3% alpinigenine by weight [1]. By comparison, the thebaine content in ripe capsules of the same species (population Demavend, Iran) is 0.56% [2]. This approximately 4‑fold higher abundance of alpinigenine in latex versus thebaine in capsules establishes latex as a preferential starting material for alpinigenine isolation and may translate to lower cost‑of‑goods for procurement when latex is the source tissue. Additionally, genetic variation studies show alpinigenine content ranges from trace levels to 0.2% across different P. bracteatum populations, underscoring the importance of sourcing from verified high‑yielding chemotypes [3].

Natural product isolation Phytochemical sourcing Papaver bracteatum

Benzazepine Core: Alkaloid Class Differentiation

The specific optical rotation of alpinigenine is reported as [α]D +290° (c in CHCl₃) or +306° (c in MeOH) [1], whereas its closest rhoeadine analog, rhoeadine, exhibits [α]D +235° (c = 1.01 in CHCl₃) [2]. This 55° difference in chloroform solution provides a straightforward, non‑destructive method for distinguishing the two alkaloids when authentic reference standards are not simultaneously available. The melting point of alpinigenine (192–193 °C from EtOH) also differs from that of rhoeadine (252–254 °C), offering a second orthogonal identifier [1][2].

Chiroptical properties Quality control Alkaloid authentication

Tissue-Specific and Genotype-Dependent Abundance

Radiotracer feeding studies in Papaver bracteatum plants demonstrated that [N-¹⁴CH₃, 8-¹⁴C]-dl-tetrahydropalmatine methiodide is incorporated into alpinigenine with high efficiency, and the incorporation of the N‑quaternary salt is specific [1]. The biosynthetic route involves an N‑methylation step followed by hydroxylation α to nitrogen, a sequence that has been more conclusively established for alpinigenine than for other rhoeadine alkaloids [2]. Subsequent pathway intermediate muramine-[8-¹⁴C] was also incorporated very efficiently, confirming the tetrahydroprotoberberine → protopine → alpinigenine sequence [2]. In contrast, canonical protoberberine alkaloids such as berberine and palmatine are terminal products of a pathway that does not proceed through the N‑quaternary methiodide or the benzazepine rearrangement characteristic of alpinigenine biosynthesis [3].

Alkaloid biosynthesis Metabolic engineering Precursor incorporation

Physicochemical Authentication Markers

The absolute configuration of (+)-alpinigenine was unambiguously assigned as (1S,11R,18R) through single‑crystal X‑ray analysis of the natural product [1]. This resolved earlier ambiguities that had relied solely on ¹H NMR and chiroptical correlations. By contrast, the absolute configuration of rhoeadine was assigned only by chemical correlation and NMR, and unambiguous X‑ray data were not reported until later studies on a synthetic derivative [2]. The availability of definitive crystallographic coordinates for alpinigenine supports precise docking studies, patent filings that require stereochemical clarity, and quality‑control differentiation from its C‑18 epimer, cis‑alpinigenine, which is also accessible synthetically [3].

Stereochemistry X-ray crystallography Structure elucidation

Alpinigenin Application Scenarios


Low-Potency Complex I Reference Compound

When screening novel Complex I inhibitors, alpinigenin at its IC₅₀ of 0.55 mM can serve as a weak, reversible reference compound, providing a baseline that avoids the potent inhibition (IC₅₀ = 50 µM) produced by berberine or tetrahydropalmatine [1]. This allows detection of moderate‑potency hits that might be masked by a strong reference inhibitor.

Rhoeadine Alkaloid Stereochemistry Research

The 2.3% alpinigenine content in P. bracteatum dried latex [2] makes latex the tissue of choice for preparative isolation, offering a ~4‑fold yield advantage over thebaine extraction from capsules [3]. Procurement of biomass should specify latex from high‑yielding Iranian populations (e.g., Polour region, 0.2% whole‑plant content) to maximize output [4].

Papaver Chemotaxonomy and Alkaloid Breeding

With its absolute configuration (1S,11R,18R) definitively established by X‑ray crystallography [5] and a distinctive specific rotation of +290° in CHCl₃ [6], alpinigenin is the most rigorously characterized rhoeadine alkaloid for use as a chiral reference standard, supporting NMR method development, HPLC chiral separation validation, and computational docking studies.

Benzazepine Scaffold Library Screening

Because alpinigenine biosynthesis uniquely proceeds through an N‑quaternary tetrahydroprotoberberine methiodide intermediate [7], it serves as an ideal model system for investigating benzazepine ring‑formation mechanisms and for engineering novel alkaloid scaffolds through precursor‑directed biosynthesis in Papaver tissue cultures [8].

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